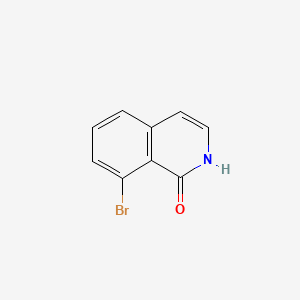

8-Bromoisoquinolin-1(2H)-one

描述

Historical Context and Evolution of Isoquinoline (B145761) Derivatives in Medicinal Chemistry Research

The journey of isoquinoline derivatives in medicinal chemistry is a rich and evolving narrative that began in the 19th century with the isolation of the bioactive alkaloid papaverine (B1678415) from the opium poppy. researchgate.net This discovery sparked a wave of scientific interest in isoquinolines and their analogues. researchgate.net Initially isolated from natural sources like coal tar, isoquinoline's bicyclic structure, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, quickly became a subject of extensive research due to its presence in numerous biologically active compounds. numberanalytics.com

Traditionally, the synthesis of isoquinolines relied on methods such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. researchgate.net While foundational, these methods often presented challenges, including low yields and harsh reaction conditions. researchgate.net Over the years, significant advancements in synthetic organic chemistry have led to the development of more efficient, often transition-metal-catalyzed, approaches to constructing the isoquinoline framework. researchgate.netorganic-chemistry.org These modern techniques have expanded the accessible chemical space, allowing for the creation of a diverse array of isoquinoline derivatives with a wide range of substituents and functionalities. researchgate.netmdpi.commdpi.comacs.org

The evolution of synthetic methods has been paralleled by a growing understanding of the pharmacological potential of isoquinoline alkaloids. Derived from amino acids like tyrosine or phenylalanine, these compounds are considered highly conserved metabolites in ancient vascular plants. rsc.orgnih.gov The isolation of morphine in the early 19th century was a landmark event, and since then, a vast number of isoquinoline alkaloids, including berberine (B55584) and codeine, have been identified and utilized for their therapeutic properties. rsc.orgnih.gov This long history of medicinal use has solidified the isoquinoline scaffold as a privileged structure in drug discovery. rsc.org

Significance of the Isoquinolin-1(2H)-one Core Structure in Drug Discovery and Development

The isoquinolin-1(2H)-one core, a lactam derivative of isoquinoline, is a particularly significant scaffold in drug discovery and development. univ.kiev.uaresearchgate.net This structural motif is present in a variety of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. univ.kiev.uasmolecule.com Natural isoquinolinone alkaloids, such as narciprimine (B1239416) and narciclasine (B1677919) isolated from plants of the Amaryllidaceae family, have demonstrated notable anticancer properties. univ.kiev.ua

The versatility of the isoquinolin-1(2H)-one scaffold allows it to serve as a crucial intermediate in the synthesis of a wide array of bioactive molecules. smolecule.com Researchers have successfully developed derivatives with activities including:

Anticancer agents: Isoquinolin-1(2H)-one derivatives have shown inhibitory effects against various cancer cell lines. univ.kiev.uaplos.org Some compounds induce cell cycle arrest and apoptosis in cancer cells. plos.org

Enzyme inhibitors: Specific derivatives have been identified as potent inhibitors of enzymes like Rho-kinase and human carboxylesterase 2A, which are important targets in cardiovascular disease and drug metabolism, respectively. smolecule.comvulcanchem.com

Central Nervous System (CNS) activity: The scaffold is being explored for its potential in treating neurodegenerative diseases and mood disorders. smolecule.com

Hypoxia-inducible factor-1 (HIF-1) signaling inhibitors: Diaryl substituted isoquinolin-1(2H)-one derivatives have been developed as inhibitors of HIF-1 signaling, a promising target for rheumatoid arthritis treatment. nih.gov

Antioomycete activity: Certain derivatives have demonstrated potent activity against plant pathogens like Pythium recalcitrans. rsc.org

The ability to readily modify the isoquinolin-1(2H)-one core at various positions allows for fine-tuning of its pharmacological properties, making it a highly attractive starting point for the design of new therapeutic agents. smolecule.comrsc.org

Scope and Research Focus on 8-Bromoisoquinolin-1(2H)-one

This article will now narrow its focus to a specific, yet important, derivative: this compound. The introduction of a bromine atom at the 8-position of the isoquinolin-1(2H)-one scaffold provides a valuable synthetic handle for further chemical modifications. biosynce.comsemanticscholar.org This allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships and the development of novel compounds with tailored biological activities. smolecule.com

The preparation of this compound can be achieved through electrophilic bromination of the isoquinolinone system using reagents like bromine gas or N-bromosuccinimide (NBS). biosynce.com Research on this compound and its derivatives is primarily centered on its utility as a building block in medicinal chemistry. For instance, the related compound 8-bromoisoquinoline (B29762) is used as an intermediate in the synthesis of potent and selective inhibitors of 12-Lipoxygenase and selective excitatory amino acid transporter subtype 1 (EAAT1) inhibitors. chemicalbook.comchemsrc.com

The following sections will provide a detailed overview of the known chemical and physical properties of this compound, drawing from available scientific literature and databases.

Chemical and Physical Properties of this compound

The fundamental characteristics of a chemical compound are defined by its physical and chemical properties. For this compound, these properties are crucial for its handling, characterization, and application in further synthetic endeavors.

| Property | Value | Source |

| Molecular Formula | C₉H₆BrNO | americanelements.comamericanelements.com |

| Molecular Weight | 224.05 g/mol | americanelements.comamericanelements.com |

| IUPAC Name | 8-bromo-2H-isoquinolin-1-one | americanelements.comamericanelements.com |

| CAS Number | 475994-60-6 | americanelements.com |

| Appearance | Not specified in available sources | americanelements.comamericanelements.com |

| Melting Point | 181-183 °C | americanelements.comamericanelements.com |

| Boiling Point | 446.078 °C at 760 mmHg | americanelements.comamericanelements.com |

| Density | 1.620 ± 0.06 g/cm³ (at 20 °C and 760 Torr) | americanelements.comamericanelements.com |

| Flash Point | 223.58 °C | americanelements.com |

| Refractive Index | 1.630 | biosynce.com |

| SMILES | C1=CC2=C(C(=C1)Br)C(=O)NC=C2 | americanelements.comuni.lu |

| InChI | InChI=1S/C9H6BrNO/c10-7-3-1-2-6-4-5-11-9(12)8(6)7/h1-5H,(H,11,12) | americanelements.comuni.lu |

| InChIKey | NQMZAFRCYDJSEU-UHFFFAOYSA-N | americanelements.comuni.lu |

This table is based on data available as of the time of writing and may be subject to updates from new research.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

8-bromo-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-7-3-1-2-6-4-5-11-9(12)8(6)7/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMZAFRCYDJSEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=O)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90680956 | |

| Record name | 8-Bromoisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475994-60-6 | |

| Record name | 8-Bromoisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-bromoisoquinolin-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 8 Bromoisoquinolin 1 2h One and Its Derivatives

Direct Bromination Strategies and Selectivity Control

Direct bromination of the isoquinolin-1(2H)-one nucleus presents a straightforward method to introduce a bromine atom. However, controlling the regioselectivity of this electrophilic substitution is a significant challenge.

Catalyzed Bromination Processes

The use of catalysts in bromination reactions can enhance efficiency and, in some cases, influence the position of substitution. For instance, palladium-catalyzed C-H activation has emerged as a powerful tool for the halogenation of various aromatic and heteroaromatic systems. nih.gov While not always specific to the C-8 position without a directing group, these methods offer a pathway to brominated isoquinolinones. For example, palladium(II)-catalyzed bromination of amides derived from carboxylic acids and amino acids has been successfully demonstrated using quinoline-type ligands. nih.gov Manganese-catalyzed C(sp³)–H bromination using N-bromosuccinimide (NBS) has also been developed, highlighting the utility of transition metals in activating C-H bonds for halogenation. beilstein-journals.org

Regioselective Bromination at the C-8 Position

Achieving regioselective bromination at the C-8 position of the isoquinolinone core is crucial for the synthesis of specifically functionalized derivatives. The direct bromination of isoquinoline (B145761) itself often leads to a mixture of isomers, making the isolation of the desired product difficult. google.com However, careful control of reaction conditions, such as temperature, can favor the formation of one isomer over another. google.comorgsyn.org For example, strict temperature control during the bromination of isoquinoline is critical to obtaining high regioselectivity for the 5-bromo isomer and suppressing the formation of the 8-bromo isomer. orgsyn.org

One effective strategy involves the use of a directing group. For instance, the N-oxide functionality in quinoline (B57606) N-oxides has been utilized to direct rhodium-catalyzed C-H activation and subsequent bromination specifically to the C-8 position. researchgate.netmdpi.com This method provides excellent regioselectivity and functional group tolerance. researchgate.net Another approach involves a multi-step sequence starting from isoquinoline, which includes nitration, reduction, diazotization, and a Sandmeyer reaction to install the bromine at the C-8 position. semanticscholar.orgresearchgate.net

De Novo Synthesis Approaches to the Isoquinolin-1(2H)-one System

Constructing the isoquinolin-1(2H)-one ring system from acyclic precursors offers a versatile alternative to direct functionalization, often providing better control over substitution patterns.

Palladium-Catalyzed Electrocyclic Reactions of 2-Alkynyl Benzyl (B1604629) Azides

Palladium catalysis has been instrumental in the development of novel cyclization reactions to form the isoquinolinone core. nih.gov A notable example is the palladium-catalyzed reaction of 2-alkynyl benzyl azides, which can lead to the formation of various nitrogen-containing heterocycles, including isoquinolines. nih.govorganic-chemistry.org Furthermore, palladium-catalyzed cascade reactions involving the cyclization of o-alkynylbenzamides have been developed for the synthesis of isoquinolin-1(2H)-ones. beilstein-journals.orgthieme-connect.com These methods often proceed with high regioselectivity, although controlling the chemoselectivity between the 5-exo and 6-endo cyclization modes can be challenging. thieme-connect.com

A specific palladium-catalyzed synthesis of isoquinolinones involves the sequential cyclization and N-O bond cleavage of N-methoxy-o-alkynylbenzamides. thieme-connect.com This method utilizes a 6-endo-dig cyclization process. thieme-connect.com

Table 1: Examples of Palladium-Catalyzed Isoquinolinone Synthesis

| Starting Material | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| N-(4-(4-acetylphenyl)-2-methylbut-3-yn-2-yl)-N-benzyl-2-iodobenzamide | Pd catalyst | (Z)-4-((4-acetylphenyl)(phenyl)methylene)-2-benzyl-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one | Good to high | beilstein-journals.org |

| N-methoxy-o-alkynylbenzamides | PdCl₂(PPh₃)₂ | N-methylisoquinolin-1-one | Low | thieme-connect.com |

This table is for illustrative purposes and may not be exhaustive.

Copper-Mediated Cyclization and Coupling Strategies

Copper-catalyzed reactions provide a cost-effective and efficient alternative for the synthesis of isoquinolinone derivatives. bohrium.comorganic-chemistry.org These methods often involve the cyclization of o-halobenzamides with various coupling partners. researchgate.net For example, a copper-catalyzed one-pot synthesis of C-4 sulfonated isoquinolin-1(2H)-ones has been developed from the reaction of substituted 2-bromobenzamides with sulfonylacetonitriles. researchgate.net Copper-mediated oxidative functionalization of C(sp³)–H bonds with isoquinolines has also been achieved, leading to N-alkyl (benzyl) isoquinolin-1(2H)-ones. acs.orgresearchgate.net

Table 2: Examples of Copper-Mediated Isoquinolinone Synthesis

| Starting Material | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Substituted 2-bromobenzamides, sulfonylacetonitriles | Copper catalyst, Na₂CO₃ | C-4 sulfonated isoquinolin-1(2H)-ones | - | researchgate.net |

| Isoquinolines, various C(sp³)–H bond sources | Copper catalyst | N-alkyl (benzyl) isoquinolin-1(2H)-ones | Moderate to high | acs.org |

This table is for illustrative purposes and may not be exhaustive.

Transition Metal-Free Cascade Reactions

In recent years, transition metal-free synthetic methods have gained significant attention due to their environmental and economic advantages. nih.gov For the synthesis of isoquinolinones, cascade reactions of o-alkynylbenzamides can be initiated under metal-free conditions. rsc.org For instance, the use of a base can promote the intramolecular annulation of o-alkynylbenzamides. thieme-connect.com Another approach involves an oxidative cycloaddition of substituted benzamides and alkynes using bis(trifluoroacetoxy)iodobenzene (PIFA) and trifluoroacetic acid (TFA). acs.org These reactions proceed under mild conditions and tolerate a variety of functional groups, offering a convenient route to diverse isoquinolinone derivatives. acs.org

Pomeranz-Fritsch Cyclization and Related Routes

The Pomeranz-Fritsch reaction is a fundamental method for the synthesis of the isoquinoline core. researchgate.net This acid-catalyzed process involves the cyclization of a benzalaminoacetal, which is typically formed in a preceding step by the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. researchgate.netsioc-journal.cn The reaction proceeds through the formation of an imine intermediate, which then undergoes ring closure and dehydration under strong acidic conditions (e.g., sulfuric acid) to yield the aromatic isoquinoline ring system. researchgate.netnih.gov

While the Pomeranz-Fritsch reaction is a cornerstone of isoquinoline synthesis, its direct application to produce 8-bromoisoquinolin-1(2H)-one is not straightforward. The reaction typically yields the fully aromatic isoquinoline, not the 1(2H)-one tautomer. Furthermore, attempts to synthesize the related 8-bromoisoquinoline (B29762) via the Pomeranz-Fritsch cyclization of a Schiff base derived from 2-bromobenzaldehyde (B122850) have been reported to produce very low and often irreproducible yields. mdpi.comnih.gov

One documented ring synthesis route toward 8-bromoisoquinoline starts with the reaction of 2-bromobenzaldehyde and 2,2-dimethoxyethanamine to form the corresponding Schiff base. researchgate.net Subsequent reduction and cyclization steps can lead to the desired 8-bromoisoquinoline, although challenges with yield and reproducibility persist. mdpi.comnih.govresearchgate.net Modifications, such as the Jackson modification, have been employed in the synthesis of related derivatives like 8-bromo-7-methoxyisoquinoline (B1626704). researchgate.net These routes, however, highlight the challenges in constructing the 8-bromo-substituted isoquinoline core via this specific pathway and underscore that they primarily yield isoquinolines rather than the target isoquinolin-1(2H)-one.

Synthesis of Substituted this compound Analogues

The this compound scaffold serves as a versatile template for the development of a wide range of substituted analogues. Various synthetic strategies have been developed to introduce functional groups at different positions of the heterocyclic ring system.

Strategies for Functionalization at Nitrogen and Carbon Positions

Functionalization of the this compound core at its nitrogen and carbon atoms is key to creating structural diversity for various applications.

Nitrogen Functionalization: The nitrogen atom at the 2-position of the isoquinolinone ring is readily functionalized, most commonly through N-alkylation or N-arylation reactions. For instance, N-benzylation can be achieved by treating the parent isoquinolinone with a benzyl halide (e.g., benzyl bromide) in the presence of a suitable base, such as potassium carbonate. rsc.org This nucleophilic substitution reaction attaches the benzyl group to the nitrogen atom, yielding an N-benzylisoquinolin-1(2H)-one derivative. rsc.orgnih.gov

Carbon Functionalization: The carbon skeleton can be modified at several positions. The bromine atom at C8 is a key handle for modification, often utilized in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to form new carbon-carbon or carbon-heteroatom bonds. wikipedia.org Additionally, direct C-H functionalization presents a powerful, modern approach. For example, cobalt-catalyzed C-H allylation has been demonstrated at the C8 position of N-benzylisoquinolin-1(2H)-one, allowing for the introduction of an allyl group at this sterically hindered position. nih.gov The bromine atom at other positions, such as in 4-bromoisoquinolin-1(2H)-one, also serves as a versatile point for modification, where it can be readily displaced by various nucleophiles to introduce diverse functionalities. researchgate.net

Synthesis of 3-Substituted 4-Sulfanyl-8-Methoxyisoquinolin-1(2H)-ones

A convenient method has been developed for the synthesis of 3-substituted 4-alkylsulfanyl- or 4-arylsulfanyl-8-methoxyisoquinolin-1(2H)-ones. This strategy relies on the reaction of benzyl anions with nitriles.

The synthesis begins with readily available ethyl 2-halomethyl-6-methoxybenzoates, which are reacted with sodium thiolates to produce ethyl 2-[(alkyl/aryl)sulfanyl)methyl]-6-methoxybenzoates. These precursors are then treated with a strong base, lithium diisopropylamide (LDA), to deprotonate the benzylic position, generating a stabilized benzyl anion. This anion reacts cleanly with a variety of aliphatic and aromatic nitriles to afford the desired 3-substituted 4-sulfanyl-8-methoxyisoquinolin-1(2H)-ones in generally good yields. The methoxy (B1213986) group at the 8-position (corresponding to the 6-position of the benzoate (B1203000) precursor) is crucial for stabilizing the intermediate benzyl anion.

| Compound Name | Substituent at C3 | Substituent at C4 | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|---|

| 4-Ethylsulfanyl-8-methoxy-3-phenylisoquinolin-1(2H)-one | Phenyl | Ethylsulfanyl | Good | 198–202 | |

| 4-Ethylsulfanyl-8-methoxy-3-(4-methylphenyl)isoquinolin-1(2H)-one | 4-Methylphenyl | Ethylsulfanyl | Good | 169–171 | |

| 3-Ethyl-4-ethylsulfanyl-8-methoxyisoquinolin-1(2H)-one | Ethyl | Ethylsulfanyl | Good | 176–179 | |

| 3-(4-Chlorophenyl)-8-methoxy-4-phenylsulfanylisoquinolin-1(2H)-one | 4-Chlorophenyl | Phenylsulfanyl | Good | 253–256 |

Synthesis of N-Benzyl-3-bromoisoquinolin-1(2H)-one

A direct, one-step synthesis for N-benzyl-3-bromoisoquinolin-1(2H)-one is not prominently described, necessitating a multi-step approach. A plausible synthetic route involves two key transformations: N-benzylation of the isoquinolinone core, followed by bromination at the C3 position.

N-Benzylation: The first step is the synthesis of 2-benzylisoquinolin-1(2H)-one. This can be accomplished by reacting isoquinolin-1(2H)-one with benzyl bromide in the presence of a base like potassium carbonate and a catalytic amount of potassium iodide. rsc.org

C3-Bromination: The subsequent step involves the selective bromination of the N-benzylisoquinolin-1(2H)-one at the C3 position. The C3-C4 double bond in the isoquinolinone ring has enamine-like reactivity, making it susceptible to electrophilic attack. A common reagent for such transformations is N-bromosuccinimide (NBS), often used with a radical initiator for allylic or benzylic brominations, but also effective for the bromination of electron-rich heterocyclic systems. The reaction would likely proceed by the addition of an electrophilic bromine species to the C3 position. While specific conditions for the 3-bromination of this exact substrate are not detailed, this proposed route is based on established reactivity patterns of similar heterocyclic compounds.

Scaffold-Hopping Strategies for Derivative Design

Scaffold hopping is a crucial strategy in medicinal chemistry for the discovery of novel compounds with improved properties by identifying isofunctional molecular structures with chemically distinct core motifs. This approach involves modifying the central core structure (the scaffold) of a known active compound to generate a new chemotype, while aiming to retain the key pharmacophoric features responsible for biological activity.

Scaffold-hopping strategies can be classified into several categories, including:

Heterocycle Replacements: Swapping one heterocyclic ring system for another.

Ring Opening or Closure: Modifying the core by cleaving or forming rings to alter the scaffold's topology.

Peptidomimetics: Replacing a peptide backbone with a non-peptidic structure.

Topology-Based Hopping: Making significant changes to the molecular backbone while preserving the three-dimensional arrangement of key interaction points.

In the context of this compound, scaffold hopping could be employed to design new derivatives by replacing the isoquinolinone core with other bicyclic heteroaromatic systems. The goal would be to discover new lead compounds that may possess enhanced efficacy, better pharmacokinetic profiles, or novel intellectual property positions. For example, one might replace the isoquinolinone core with a quinazolinone, benzothiazine, or other privileged structures while maintaining the spatial orientation of key substituents, such as the bromine atom at position 8 and other functional groups, to preserve interactions with a biological target.

Reactivity and Chemical Transformations of 8 Bromoisoquinolin 1 2h One

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. pressbooks.pub In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring. pressbooks.pub The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, which is the rate-determining step. uci.eduunizin.org The reactivity and regioselectivity of EAS are heavily influenced by the substituents already present on the aromatic ring. uci.edu

For 8-Bromoisoquinolin-1(2H)-one, the isoquinolinone core contains both an activating amide group within the heterocyclic ring and a deactivating bromine atom on the carbocyclic ring. Halogens like bromine are deactivating yet direct incoming electrophiles to the ortho and para positions. uci.edu The amide group is an activating ortho, para-director. lkouniv.ac.in The interplay of these electronic effects, along with steric hindrance, dictates the position of further substitution.

A common EAS reaction is nitration. For instance, the nitration of isoquinoline (B145761) can lead to the formation of 5-bromo-8-nitroisoquinoline, which can be subsequently reduced to 8-aminoisoquinoline. researchgate.net Diazotization of the amino group followed by treatment with copper(I) bromide yields 8-bromoisoquinoline (B29762). researchgate.net

Nucleophilic Substitution of the Bromine Moiety

Nucleophilic substitution reactions can proceed through different mechanisms, such as SN1 (unimolecular) or SN2 (bimolecular). libretexts.orgsaskoer.calibretexts.org The SN2 mechanism is a concerted process where the nucleophile attacks as the leaving group departs, and its rate depends on the concentrations of both the substrate and the nucleophile. libretexts.orgrammohancollege.ac.in In contrast, the SN1 mechanism involves a two-step process where the leaving group first departs to form a carbocation intermediate, and the rate is dependent only on the substrate concentration. saskoer.ca

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations due to the presence of the bromine atom.

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. fishersci.eswikipedia.orglibretexts.org This reaction is widely used to form C-C bonds for creating biaryls, styrenes, and polyolefins. wikipedia.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orglibretexts.org A base is required to activate the organoboron reagent. organic-chemistry.org

The versatility of the Suzuki coupling allows for the introduction of a wide array of aryl and heteroaryl groups at the C8 position of the isoquinolinone core.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Product | Yield (%) |

| 6-Bromoisoquinoline-1-carbonitrile (B1380134) | (S)-3-Amino-2-methylpropan-1-ol | Pd(dba)₂ / BINAP | Cs₂CO₃ | THF | (S)-6-((1-hydroxy-2-methylpropan-2-yl)amino)isoquinoline-1-carbonitrile | >12 kg scale |

| ortho-bromoanilines | Benzyl (B1604629), alkyl, aryl, alkenyl, and heteroaromatic boronic esters | Not specified | Not specified | Not specified | Corresponding coupled products | Not specified |

Data sourced from relevant studies for illustrative purposes. acs.orgnih.gov

Buchwald-Hartwig Amination for N-Functionalization

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgresearchgate.net This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

This methodology can be applied to this compound to introduce a variety of nitrogen-based functional groups, including primary and secondary amines, anilines, and amides. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and can be tailored to the specific amine coupling partner. organic-chemistry.org For instance, the coupling of 6-bromoisoquinoline-1-carbonitrile with a chiral primary amine was successfully scaled up using a Pd(dba)₂/BINAP catalyst system. acs.org

Table 2: Buchwald-Hartwig Amination Reaction Conditions

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent |

| Aryl Bromides | Aminostannanes | Palladium | Not specified | Not specified | Not specified |

| Aryl Halides | Primary amines | Palladium | BINAP, DPPF | Not specified | Not specified |

| 6-Bromoisoquinoline-1-carbonitrile | (S)-3-Amino-2-methylpropan-1-ol | Pd(dba)₂ | BINAP | Cs₂CO₃ | THF |

This table represents typical components used in Buchwald-Hartwig amination reactions. acs.orgwikipedia.orgresearchgate.net

Sonogashira Coupling and Other C-C Bond Formations

The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide to form a C(sp)-C(sp²) bond. wikipedia.orglibretexts.org This reaction is highly valuable for synthesizing substituted alkynes and is often carried out under mild conditions. wikipedia.orgorganic-chemistry.org The catalytic cycle involves both a palladium cycle, similar to other cross-couplings, and a copper cycle that generates a key copper acetylide intermediate. wikipedia.org

This compound can be coupled with various terminal alkynes via the Sonogashira reaction to introduce alkynyl moieties at the C8 position. For example, 8-bromo-7-methoxyisoquinoline (B1626704) has been successfully coupled with hex-1-yne. semanticscholar.org

Table 3: Example of Sonogashira Coupling

| Aryl Halide | Alkyne | Catalyst System | Product | Yield (%) |

| 8-Bromo-7-methoxyisoquinoline | Hex-1-yne | Not specified | 8-(Hex-1-yn-1-yl)-7-methoxyisoquinoline | 37 |

Data from a study on a related isoquinoline derivative. semanticscholar.org

Oxidation and Reduction Pathways

The isoquinolinone scaffold can undergo oxidation and reduction reactions, although specific studies on this compound are limited. Generally, the lactam ring can be susceptible to both oxidation and reduction. For a related compound, 7-bromoisoquinoline-1,3(2H,4H)-dione, oxidation can lead to the formation of isoquinoline-1,3,4(2H)-triones. smolecule.com Reduction of the same compound with sodium borohydride (B1222165) can yield hydroxylated derivatives. smolecule.com While not directly on the target molecule, these examples suggest potential transformation pathways for the 8-bromo isomer.

Rearrangement Reactions

The study of rearrangement reactions involving this compound is an area with limited specific examples in publicly available scientific literature. However, based on the functional groups present in the molecule—a lactam (cyclic amide) and an aryl bromide—it is possible to theorize potential rearrangement pathways that this compound or its derivatives could undergo. These include reactions like the Hofmann, Schmidt, and Beckmann rearrangements, which are well-established for amides and related structures.

One potential, though complex, pathway could involve the Hofmann rearrangement. This reaction typically converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate when treated with bromine and a strong base. jkchemical.comwikipedia.orgmasterorganicchemistry.comchemistrysteps.combyjus.com For this compound, this would necessitate an initial ring-opening of the lactam to form the corresponding primary amide, which could then potentially undergo the rearrangement.

Another theoretical possibility is the Schmidt reaction, which involves the reaction of a carbonyl compound with hydrazoic acid in the presence of a strong acid to yield an amine or an amide. wikipedia.org If the lactam of this compound were to be hydrolyzed to the corresponding amino acid, the carboxylic acid moiety could then be subjected to Schmidt reaction conditions to potentially yield an amine. wikipedia.org

The Beckmann rearrangement, which transforms an oxime into an amide under acidic conditions, could also be considered in a broader context. slideshare.netchemistnotes.commasterorganicchemistry.com While this compound itself is not an oxime, a synthetic precursor or a derivative could potentially be designed to undergo such a rearrangement to form the isoquinolinone ring system. For instance, the oxime of a ketone precursor to the isoquinolinone could be rearranged to form the lactam structure. chemistnotes.com

The Baeyer-Villiger oxidation is another classic rearrangement that converts a ketone into an ester or a cyclic ketone into a lactone. organic-chemistry.orgwikipedia.orgsigmaaldrich.comlibretexts.orgyoutube.com While this compound is a lactam, its tautomeric keto form could, in principle, be a substrate for a Baeyer-Villiger-type oxidation, although this is highly speculative and not documented.

It is important to reiterate that these are hypothetical applications of known rearrangement reactions to the this compound scaffold. To date, detailed research findings specifically documenting these transformations for this particular compound are not readily found in the chemical literature.

General Overview of Potentially Relevant Rearrangement Reactions

The following table summarizes the general characteristics of the aforementioned rearrangement reactions, which could theoretically be applied to derivatives of this compound.

| Reaction Name | Typical Substrate | Reagents | Typical Product |

| Hofmann Rearrangement | Primary Amide | Br₂, NaOH, H₂O | Primary Amine (with one less carbon) |

| Schmidt Reaction | Carboxylic Acid or Ketone | HN₃, Strong Acid | Amine or Amide |

| Beckmann Rearrangement | Oxime | Strong Acid (e.g., H₂SO₄) | Amide or Lactam |

| Baeyer-Villiger Oxidation | Ketone | Peroxyacid (e.g., m-CPBA) | Ester or Lactone |

Structure Activity Relationship Sar Studies of 8 Bromoisoquinolin 1 2h One Derivatives

Methodologies for SAR Elucidation in Isoquinolin-1(2H)-one Series

The elucidation of structure-activity relationships for the isoquinolin-1(2H)-one series involves a systematic and multi-faceted approach, combining synthetic chemistry with biological evaluation.

Systematic Structural Modifications and Derivative Synthesis

The foundation of SAR studies lies in the synthesis of a diverse library of derivatives based on a core scaffold. For the isoquinolin-1(2H)-one series, this involves several common synthetic strategies. One prevalent method is the Pomeranz–Fritsch reaction, where a benzaldehyde (B42025) derivative reacts with a 2,2-dialkoxyethanamine to form a Schiff base, which is then cyclized to yield the isoquinoline (B145761) core. Another key approach is the Bischler–Napieralski reaction, which involves the cyclization of a β-arylethylamide. nih.gov

Systematic modifications are then introduced at various positions of the 8-Bromoisoquinolin-1(2H)-one scaffold. These modifications can include:

Substitution at the Nitrogen (N-2 position): Introducing different alkyl or aryl groups at the nitrogen atom to probe the effect on activity.

Modification of the Phenyl Ring: Introducing a range of substituents (e.g., electron-donating or electron-withdrawing groups) at different positions of the fused benzene (B151609) ring.

Alterations at other positions of the heterocyclic ring: For instance, introducing substituents at the C-3 and C-4 positions.

A key reaction for diversifying the 8-bromo derivatives is the Suzuki-Miyaura coupling, where the bromine atom at the C-8 position can be replaced with various aryl or heteroaryl groups, allowing for the exploration of a wide chemical space. evitachem.com

Biological Activity Profiling and Data Analysis

Once a library of derivatives is synthesized, their biological activity is assessed through a variety of in vitro and in vivo assays. The choice of assay depends on the therapeutic target of interest. For instance, if the goal is to develop anticancer agents, the compounds are screened against a panel of cancer cell lines to determine their cytotoxicity and antiproliferative effects. nih.gov Key parameters measured include the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a substance required to inhibit a biological process by 50%.

The data generated from these biological assays is then analyzed to identify trends and establish relationships between structural features and biological activity. This analysis helps in identifying which modifications lead to an increase or decrease in potency and can guide the design of the next generation of compounds.

Impact of C-8 Bromination on Biological Activity

The presence of a bromine atom at the C-8 position of the isoquinolin-1(2H)-one ring can significantly influence the biological activity of the compound. Halogen atoms, like bromine, can affect a molecule's lipophilicity, electronic properties, and its ability to form halogen bonds, all of which can impact its interaction with biological targets.

In the context of isoquinolinequinones, which share a structural resemblance to the isoquinolin-1(2H)-one core, the substitution pattern, including at the C-8 position, has been shown to strongly influence cytotoxicity. Furthermore, research on isocryptolepine analogues, which are based on a quinoline (B57606) scaffold, revealed that an 8-bromo substituent was part of the most potent antimalarial derivatives. curtin.edu.au Specifically, 8-bromo-2-chloroisocryptolepine and 8-bromo-3-chloroisocryptolepine showed high potency against a chloroquine-resistant strain of P. falciparum. curtin.edu.au

These findings suggest that the bromine atom at the C-8 position is not just a placeholder for further chemical modification but can actively contribute to the biological profile of the molecule. Its electron-withdrawing nature and potential for specific interactions can be a key determinant of a compound's potency and selectivity.

Influence of Substituents on Nitrogen and Other Ring Positions on Biological Potency

The biological activity of this compound derivatives is not solely dictated by the C-8 bromine but is also heavily influenced by substituents at other positions of the isoquinoline ring.

Substituents on the Nitrogen (N-2): The nature of the substituent on the nitrogen atom of the lactam ring is a critical determinant of activity. SAR studies on various isoquinolin-1(2H)-one derivatives have shown that modifying the N-2 position can lead to significant changes in biological potency. For example, in a series of isoquinolin-2(1H)-yl-acetamide derivatives, the substituents introduced via the Ugi four-component reaction were crucial for their bioactivity. acs.org

Substituents on the Phenyl Ring: The electronic and steric properties of substituents on the fused benzene ring also play a significant role. In a study of 6-bromine-containing 7-anilino-1-arylisoquinolinequinones, the antiproliferative activity was found to be dependent on the push-pull electronic effects of the substituents. researchgate.net This highlights the importance of the electronic environment of the entire ring system.

Substituents at Other Ring Positions: The C-3 and C-4 positions of the isoquinolin-1(2H)-one ring are also common sites for modification. The introduction of different groups at these positions can influence the molecule's shape and its ability to fit into the binding site of a biological target.

The following table summarizes the observed influence of substituents on the biological activity of isoquinolin-1(2H)-one and related scaffolds based on available literature.

| Position of Substitution | Type of Substituent | Observed Effect on Biological Activity | Reference |

| C-8 | Bromo | Can be critical for activity, but the effect is context-dependent on the overall molecular structure. nih.gov In some systems, it is part of highly potent compounds. curtin.edu.au | nih.govcurtin.edu.au |

| N-2 | Various alkyl and aryl groups | Significantly modulates biological potency. | acs.org |

| Phenyl Ring | Electron-donating/withdrawing groups | Influences activity through electronic effects. | researchgate.net |

| C-6 and C-7 | Amino, Bromo | Substitution pattern strongly influences cytotoxicity in isoquinolinequinones. |

Conformational Analysis and its Correlation with Activity

The three-dimensional shape, or conformation, of a molecule is a critical factor in its ability to interact with a biological target. Conformational analysis aims to identify the preferred spatial arrangements of a molecule and to correlate these conformations with its biological activity. A molecule's bioactive conformation is the specific shape it adopts when it binds to its target receptor.

For the isoquinolin-1(2H)-one scaffold, the relative orientation of substituents can be determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. Computational methods, such as molecular mechanics and quantum chemical calculations, are also employed to predict the stable conformers and their relative energies. leidenuniv.nl

While specific conformational analysis studies on this compound are not widely available in the literature, studies on related heterocyclic systems demonstrate the importance of this aspect. For instance, in the development of protein-tyrosine kinase inhibitors, conformational analysis was crucial in identifying the bioactive conformations from a pool of possible structures. leidenuniv.nl The understanding is that for a molecule to be biologically active, it must be able to adopt a conformation that is complementary to the binding site of its target. A rigid molecule that is "locked" in an inactive conformation will not be effective, whereas a flexible molecule that can easily adopt the bioactive conformation is more likely to be potent. The bromine atom at the C-8 position, along with other substituents, will influence the conformational preferences of the isoquinolin-1(2H)-one ring system, and thus, its biological activity.

Mechanistic Investigations of Biological Activities Mediated by 8 Bromoisoquinolin 1 2h One Derivatives

Inhibition of Hypoxia-Inducible Factor-1 (HIF-1) Signaling

Hypoxia-Inducible Factor-1 (HIF-1) is a critical transcription factor that enables tumor cells to adapt to low-oxygen (hypoxic) environments, a common feature of solid tumors. mdpi.com HIF-1 promotes the expression of genes involved in key aspects of cancer progression, including angiogenesis, metabolic reprogramming, and cell survival. mdpi.complos.org Consequently, the HIF-1 signaling pathway is a significant target for anticancer drug development. mdpi.com

HIF-1 is a heterodimer composed of an oxygen-regulated alpha subunit (HIF-1α) and a constitutively expressed beta subunit (HIF-1β). mdpi.com Under normal oxygen conditions (normoxia), HIF-1α is rapidly degraded. mdpi.com However, in hypoxic conditions, HIF-1α stabilizes, translocates to the nucleus, and dimerizes with HIF-1β to activate the transcription of target genes. mdpi.comresearchgate.net

Derivatives of 8-Bromoisoquinolin-1(2H)-one have been investigated for their potential to inhibit HIF-1 signaling. The mechanism of inhibition can occur at various levels, including the suppression of HIF-1α expression and the inhibition of its transcriptional activity. Studies have shown that certain compounds can significantly inhibit the proliferation of cancer cell lines, such as the ovarian cancer cell line ID8, and also exhibit inhibitory effects on HIF-1α. researchgate.net For instance, some morpholine-based compounds have been identified as potential leads for drug discovery due to their activity against both ovarian cancer and HIF-1α. researchgate.net

The inhibition of HIF-1 signaling by these derivatives can disrupt the metabolic adaptations of cancer cells to hypoxia. mdpi.com This includes the "glycolytic switch," where cancer cells increase their reliance on glycolysis for energy production. researchgate.net By inhibiting HIF-1, these compounds can interfere with the expression of genes that facilitate this switch, such as those encoding for glucose transporters (GLUT) and carbonic anhydrases (CA). researchgate.net For example, some heterocyclic amines and acetamide (B32628) derivatives have demonstrated significant inhibitory activities against carbonic anhydrase, an enzyme overexpressed in hypoxic conditions through HIF-1α. researchgate.net

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases and plays a crucial role in regulating cell proliferation, survival, and migration. nih.govwikipedia.org Overexpression or mutations of EGFR are common in a variety of cancers, making it a key target for anticancer therapies. nih.govwikipedia.org EGFR signaling is initiated by the binding of ligands such as epidermal growth factor (EGF), leading to receptor dimerization and the activation of its intracellular tyrosine kinase domain. wikipedia.org This activation triggers a cascade of downstream signaling pathways, including the MAPK and PI3K/AKT pathways, which promote tumor growth. oncotarget.com

EGFR tyrosine kinase inhibitors (EGFR-TKIs) are a class of drugs that compete with ATP for binding to the tyrosine kinase domain of EGFR, thereby blocking its signaling activity. oncotarget.com Derivatives of isoquinoline (B145761), the core structure of this compound, have been explored for their potential as EGFR-TKIs. The development of these inhibitors often involves computational studies to optimize their binding to the EGFR kinase domain. researchgate.net

Resistance to first and second-generation EGFR-TKIs is a significant clinical challenge, often arising from secondary mutations in the EGFR gene, such as the T790M mutation. oncotarget.comamegroups.org This has spurred the development of third-generation EGFR-TKIs that are effective against these resistant mutations. amegroups.org Research into novel quinazoline (B50416) derivatives, which share structural similarities with isoquinolones, has shown that modifications to the chemical structure can significantly impact their anticancer activity and selectivity for EGFR. nih.gov For example, the introduction of different substituents can alter the binding affinity of the compound to the EGFR active site. nih.gov

Anticancer Mechanisms: DNA Binding, DNA Synthesis Impairment, and Topoisomerase I Inhibition

The interaction with DNA and the inhibition of enzymes essential for DNA replication and repair are fundamental mechanisms of many anticancer agents. nih.gov DNA topoisomerases are enzymes that play a critical role in managing the topological state of DNA during processes like replication, transcription, and recombination. capes.gov.brnih.gov Topoisomerase I (Top1) relieves torsional stress in DNA by creating transient single-strand breaks. capes.gov.br The inhibition of Top1 leads to the accumulation of these breaks, which can trigger cell death, making it a prime target for cancer therapy. nih.govbohrium.com

Derivatives of isoquinolin-1(2H)-one have been investigated for their potential to act as anticancer agents through these mechanisms. The planar structure of the isoquinoline ring system is conducive to intercalation between DNA base pairs. This binding can interfere with DNA replication and transcription, contributing to the compound's cytotoxic effects.

Furthermore, these derivatives can act as Topoisomerase I inhibitors. The mechanism of inhibition often involves the stabilization of the covalent complex formed between Top1 and DNA, known as the cleavable complex. nih.govbohrium.com This prevents the re-ligation of the DNA strand, leading to the accumulation of DNA damage and ultimately apoptosis. nih.gov Compounds that trap these cleavable complexes are referred to as topoisomerase poisons. nih.gov

The development of non-camptothecin Top1 inhibitors is an active area of research, aiming to overcome the limitations of existing drugs. bohrium.com Isoquinoline-based compounds represent a promising class of such inhibitors.

Modulation of Phosphodiesterase 4 (PDE4) Activity

Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes the second messenger cyclic adenosine (B11128) monophosphate (cAMP). researchgate.netmdpi.com The regulation of cAMP levels is crucial for a variety of cellular processes, including inflammation. nih.gov PDE4 is predominantly found in immune and inflammatory cells, and its inhibition leads to an increase in intracellular cAMP levels, which in turn suppresses inflammatory responses. researchgate.netnih.gov This makes PDE4 a therapeutic target for inflammatory diseases. openrespiratorymedicinejournal.com

Derivatives of isoquinolin-1(2H)-one have been designed and synthesized as potential PDE4 inhibitors. researchgate.net The anti-inflammatory properties of isoquinolin-1(2H)-ones were not extensively studied until recently. researchgate.net Research has shown that certain isoquinolin-1(2H)-one derivatives can exhibit significant inhibitory activity against PDE4, particularly the PDE4B subtype, which is implicated in modulating inflammatory responses. researchgate.netnih.gov

The inhibition of PDE4 by these compounds can lead to a reduction in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α). researchgate.netnih.gov For instance, a novel class of isoquinolin-1(2H)-one derivatives containing an aminosulfonyl moiety was explored for their potential as PDE4 inhibitors and showed promising anti-inflammatory activity. researchgate.net One such compound demonstrated impressive inhibition of PDE4B with an IC50 value of 2.43 μM and a 60.5% inhibition of TNF-α production at a concentration of 10 μM in vitro. researchgate.net

The PDE4 family consists of four subtypes: PDE4A, PDE4B, PDE4C, and PDE4D. nih.gov While PDE4B is primarily associated with inflammation, PDE4D has been linked to other functions, such as memory consolidation. nih.gov The development of subtype-selective PDE4 inhibitors is a key goal to minimize potential side effects. openrespiratorymedicinejournal.com

Effects on Other Biological Pathways and Targets

Beyond the well-defined targets of HIF-1, EGFR, DNA, and PDE4, derivatives of this compound and related isoquinoline structures have been shown to interact with a variety of other biological pathways and molecular targets, highlighting their diverse pharmacological potential. nih.gov

One such area of investigation is their role as inhibitors of poly(ADP-ribose) polymerase (PARP). Thieno[2,3-c]isoquinolin-5(4H)-one, a related heterocyclic compound, is known for its potential as an anti-ischemic agent through the inhibition of PARP1. acs.org PARP enzymes are involved in DNA repair, and their inhibition can be particularly effective in cancers with deficiencies in other DNA repair pathways.

Additionally, isoquinoline derivatives have been explored for their effects on other signaling pathways relevant to cancer. For example, some isoquinolinequinone derivatives have been shown to inhibit mitochondrial bioenergetics, leading to apoptosis in breast cancer cell lines. researchgate.net This involves a decrease in oxygen consumption, mitochondrial membrane potential, and ATP levels, coupled with an increase in reactive oxygen species (ROS) production. researchgate.net

The broad spectrum of biological activities exhibited by isoquinoline-based compounds underscores their potential as scaffolds for the development of new therapeutic agents targeting a range of diseases. nih.gov

Investigation of Selective Cytotoxicity Profiles in Human Tumor Cell Lines

A crucial aspect of anticancer drug development is the ability of a compound to selectively kill cancer cells while sparing normal, healthy cells. This selectivity is often quantified by the selectivity index (SI), which is the ratio of the cytotoxic concentration against normal cells to that against cancer cells. A higher SI indicates greater selectivity for cancer cells.

Derivatives of isoquinolin-1(2H)-one have been evaluated for their cytotoxic activity against various human tumor cell lines. researchgate.net Studies have shown that these compounds can exhibit significant and selective cytotoxicity. For example, a series of aminoisoquinoline-5,8-quinones were tested against both cancer and normal cell lines. researchgate.net Several compounds derived from L-alanine, L-leucine, L-phenylalanine, and D-phenylalanine displayed promising IC50 values ranging from 0.5 to 6.25 μM and good selectivity indexes (≥2.24). researchgate.net

The cytotoxic activity of these derivatives can be influenced by their chemical structure. Structure-activity relationship (SAR) studies have demonstrated that the nature and position of substituents on the isoquinoline core can significantly impact their potency and selectivity. nih.govresearchgate.net For instance, in a series of 6-bromo quinazoline derivatives, which are structurally related to isoquinolones, compounds with an aliphatic linker showed greater cytotoxicity against MCF-7 and SW480 cancer cell lines compared to those with an aromatic linker. nih.gov

Furthermore, some 8-hydroxyquinoline (B1678124) derivatives have shown potent and selective toxicity against doxorubicin-resistant colon adenocarcinoma cell lines (Colo320) while exhibiting no toxicity to normal human lung fibroblast cells (MRC-5). mdpi.com This suggests that these compounds may be effective against multidrug-resistant cancers.

Table of Cytotoxic Activities of Selected Isoquinoline Derivatives

| Compound Type | Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Aminoisoquinoline-5,8-quinones | Cancer Cell Lines | 0.5 - 6.25 | ≥2.24 | researchgate.net |

| 6-Bromo quinazoline derivative (8a) | MCF-7 | 15.85 ± 3.32 | High | nih.gov |

| 6-Bromo quinazoline derivative (8a) | SW480 | 17.85 ± 0.92 | High | nih.gov |

| 8-Hydroxyquinoline derivative | Colo320 (resistant) | Potent | Selective | mdpi.com |

| Morpholine-based compound (1h) | ID8 (ovarian) | 9.40 | - | researchgate.net |

Advanced Spectroscopic Characterization Techniques for 8 Bromoisoquinolin 1 2h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationrsc.orgnih.govipb.pt

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

1D NMR (¹H, ¹³C) Analysis of Resonances and Coupling Patternsrsc.orgnih.govipb.pt

One-dimensional (1D) NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are the initial and most fundamental steps in the structural analysis of 8-Bromoisoquinolin-1(2H)-one.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For isoquinolinone derivatives, the aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm), while the proton on the nitrogen atom (N-H) is often observed as a broad singlet at a higher chemical shift. The coupling constants (J) between adjacent protons are crucial for determining the substitution pattern on the aromatic rings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The carbonyl carbon of the lactam ring in isoquinolin-1(2H)-one derivatives is characteristically found at a low field (around δ 160-165 ppm). rsc.org The chemical shifts of the aromatic carbons provide further confirmation of the substitution pattern.

A representative, though not specific to the 8-bromo derivative, set of expected ¹H and ¹³C NMR data for an isoquinolin-1(2H)-one scaffold is presented below. Actual chemical shifts for this compound will be influenced by the bromine substituent.

Table 1: Representative NMR Data for an Isoquinolin-1(2H)-one Core Structure

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Proton | Chemical Shift (ppm) | Carbon | Chemical Shift (ppm) |

| Aromatic H | 7.0 - 8.5 | Carbonyl C | ~162 |

| N-H | >10.0 (broad) | Aromatic C | 100 - 140 |

| Vinyl H (C3) | ~6.6 | Vinyl C (C3) | ~107 |

| Vinyl H (C4) | ~7.2 | Vinyl C (C4) | ~126 |

Note: This table provides generalized data. Specific values for this compound require experimental determination.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistryipb.ptresearchgate.netsdsu.edulibretexts.orgmnstate.eduprinceton.eduyoutube.com

Two-dimensional (2D) NMR experiments are powerful techniques that reveal correlations between different nuclei, providing a more detailed picture of the molecular structure. mnstate.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edumnstate.edu It is instrumental in piecing together the spin systems within the molecule, such as the sequence of protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. sdsu.eduprinceton.edu This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. sdsu.eduprinceton.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For instance, correlations from the aromatic protons to the carbonyl carbon would confirm the isoquinolinone core.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close to each other in space, regardless of whether they are bonded. ipb.ptprinceton.edu This is crucial for determining the stereochemistry and conformation of the molecule. For a planar molecule like this compound, NOESY can help confirm the proximity of substituents.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmationrsc.orguni.lusioc-journal.cnbioanalysis-zone.com

High-Resolution Mass Spectrometry (HRMS) is a highly accurate method for determining the molecular weight of a compound. bioanalysis-zone.com Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, which allows for the determination of the precise elemental composition of the molecule. bioanalysis-zone.com For this compound (C₉H₆BrNO), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Table 2: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ (with ⁷⁹Br) | 223.97057 |

| [M+H]⁺ (with ⁸¹Br) | 225.96852 |

Note: These are theoretical values. Experimental values may vary slightly. uni.lu

Infrared (IR) and Raman Spectroscopy for Functional Group Identificationipb.ptedinst.comphotothermal.comup.ac.za

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.comphotothermal.com They are particularly useful for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. photothermal.com For this compound, the key absorptions would be the N-H stretching vibration (typically a broad band around 3200-3400 cm⁻¹) and the strong C=O stretching vibration of the lactam ring (around 1650-1680 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of light. photothermal.com While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. edinst.com Therefore, non-polar bonds or symmetrical vibrations may be more prominent in the Raman spectrum. For this compound, the aromatic ring vibrations and the C-Br stretching vibration would be observable.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| N-H | Stretching | 3200-3400 | IR |

| Aromatic C-H | Stretching | 3000-3100 | IR, Raman |

| C=O (Lactam) | Stretching | 1650-1680 | IR, Raman |

| Aromatic C=C | Stretching | 1450-1600 | IR, Raman |

| C-N | Stretching | 1200-1350 | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitionsprinceton.eduamericanelements.comnerc.ac.uknist.govupi.edu

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nerc.ac.uk The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorbance (λ_max) is characteristic of the chromophore, the part of the molecule that absorbs light. For this compound, the conjugated aromatic system constitutes the chromophore. The UV-Vis spectrum would be expected to show absorptions corresponding to π → π* transitions. The position and intensity of these absorptions can be influenced by the solvent and the presence of substituents.

X-ray Crystallography for Solid-State Structure Determinationbenchchem.comppm.edu.plnih.govresearchgate.netcam.ac.uk

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.govcam.ac.uk By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms in the crystal lattice can be determined. cam.ac.uk This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. For this compound, an X-ray crystal structure would definitively confirm the connectivity of the atoms and reveal how the molecules pack together in the crystal.

Fluorescence Spectroscopy and Photophysical Property Analysis

Fluorescence spectroscopy is a powerful tool for investigating the electronic structure and dynamics of molecules. The isoquinoline (B145761) core, present in this compound, is known to be a part of many fluorescent compounds. nih.gov The photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift, are highly sensitive to the molecular structure and its environment. nih.govresearchgate.net

While specific photophysical data for this compound is not extensively documented in publicly available literature, studies on closely related isoquinoline derivatives provide significant insights. Research on various 1-(isoquinolin-3-yl)heteroalkyl-2-ones demonstrates that the nature of the substituent on the isoquinoline ring system profoundly influences the fluorescence properties. nih.govresearchgate.net

For instance, the size of a lactam ring attached to the isoquinoline core has been shown to directly impact the fluorescence quantum yield. nih.gov A derivative with a four-membered azetidin-2-one (B1220530) ring, 1-(isoquinolin-3-yl)azetidin-2-one, exhibits a remarkably high quantum yield of 0.963. nih.gov This high efficiency is attributed to the structural rigidity conferred by the strained four-membered ring, which limits non-radiative decay pathways. nih.gov In contrast, increasing the ring size to a six-membered piperidin-2-one in a similar derivative leads to a significant decrease in the quantum yield to 0.389, demonstrating that greater conformational flexibility enhances non-radiative de-excitation. nih.gov

Further studies on derivatives like 1-(isoquinolin-3-yl)imidazolidin-2-one reveal a quantum yield of 0.898, while its N-methylated counterpart shows a reduced quantum yield of 0.479, indicating that even small modifications can have a substantial effect on the emissive properties. nih.gov These compounds typically exhibit excitation maxima in the UV region, between 350 and 380 nm, and emit in the visible spectrum, with Stokes shifts ranging from 54 to 76 nm. nih.gov

The table below summarizes the photophysical properties of several isoquinoline derivatives, illustrating the structure-property relationships within this class of compounds. These data, recorded in 0.1 M H₂SO₄, serve as a valuable reference for predicting the potential fluorescent behavior of this compound. nih.govresearchgate.net

| Compound | Absorption Max (λmax abs, nm) | Emission Max (λmax em, nm) | Molar Absorptivity (ε, M-1cm-1) | Stokes Shift (Δυ, nm) | Fluorescence Quantum Yield (Φfl) | Reference |

|---|---|---|---|---|---|---|

| 1-(Isoquinolin-3-yl)azetidin-2-one | 367 | 421 | 4952 | 54 | 0.963 | nih.gov |

| 1-(Isoquinolin-3-yl)pyrrolidin-2-one | 368 | 432 | 4531 | 64 | 0.567 | nih.gov |

| 1-(Isoquinolin-3-yl)piperidin-2-one | 356 | 422 | 2541 | 66 | 0.389 | nih.gov |

| 1-(Isoquinolin-3-yl)imidazolidin-2-one | 377 | 431 | 5083 | 54 | 0.898 | nih.gov |

| 1-(1-Methylimidazolidin-2-ylidene)isoquinolinium iodide | 380 | 448 | 3142 | 68 | 0.479 | nih.gov |

Advanced Techniques for Molecular Insights (e.g., XANES, Predicted Collision Cross Section)

Beyond conventional spectroscopy, more advanced techniques offer deeper understanding of molecular structure and properties.

X-ray Absorption Near Edge Structure (XANES)

X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful element-specific technique that provides information about the electronic state and local coordination environment of a specific atom within a molecule. nih.govresearchgate.net For this compound, Bromine K-edge XANES analysis could be employed to probe the chemical environment of the bromine atom. nih.gov The shape and energy of the absorption edge are sensitive to factors like the oxidation state of the bromine and the nature of its covalent bond with the isoquinoline ring. ru.nlnih.gov Studies on other brominated organic compounds have shown that XANES can effectively discriminate between different chemical states and local structures, such as distinguishing between crystal polymorphs or characterizing interatomic interactions. nih.govresearchgate.net While specific XANES data for this compound is not available, the technique holds significant potential for detailed characterization, especially in solid-state forms or for studying its interactions in complex matrices.

Predicted Collision Cross Section (CCS)

Collision Cross Section (CCS) is a physical property that reflects the size and shape of an ion in the gas phase. It is increasingly used in conjunction with mass spectrometry to enhance the confidence of chemical identification. arxiv.org For this compound, predicted CCS values have been calculated for various adducts that could be formed during mass spectrometry analysis. uni.lu These predictions are typically generated using machine learning models trained on large datasets of experimentally measured CCS values. mdpi.com

The availability of predicted CCS data adds a crucial dimension to the characterization of this compound. When analyzing an unknown sample, if the measured mass-to-charge ratio (m/z) and CCS value of an ion match the predicted values for a specific adduct of this compound, the confidence in its identification is significantly increased. arxiv.org This is particularly valuable for distinguishing between isomers, which have the same mass but often different shapes and therefore different CCS values.

The table below, with data sourced from the PubChem database, presents the predicted CCS values for several adducts of this compound, calculated using the CCSbase model. uni.lu

| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) | Reference |

|---|---|---|---|

| [M+H]+ | 223.97057 | 135.7 | uni.lu |

| [M+Na]+ | 245.95251 | 141.2 | uni.lu |

| [M+NH4]+ | 240.99711 | 141.3 | uni.lu |

| [M+K]+ | 261.92645 | 140.3 | uni.lu |

| [M-H]- | 221.95601 | 136.6 | uni.lu |

| [M+Na-2H]- | 243.93796 | 140.4 | uni.lu |

| [M]+ | 222.96274 | 135.6 | uni.lu |

| [M]- | 222.96384 | 135.6 | uni.lu |

Computational Chemistry and Molecular Modeling Studies of 8 Bromoisoquinolin 1 2h One

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic properties of a molecule. rsc.org These methods solve approximations of the Schrödinger equation to determine the electron distribution, which in turn governs the molecule's structure, stability, and reactivity.

For 8-Bromoisoquinolin-1(2H)-one, these calculations can elucidate key parameters. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. rsc.org

Table 1: Predicted Quantum Chemical Properties of this compound Note: The following data are illustrative examples of parameters derived from quantum chemical calculations.

| Parameter | Predicted Value | Significance |

| EHOMO | -6.5 eV | Electron-donating capacity |

| ELUMO | -1.8 eV | Electron-accepting capacity |

| Energy Gap (ΔE) | 4.7 eV | Chemical reactivity and stability |

| Dipole Moment (µ) | 3.2 Debye | Molecular polarity |

| Electronegativity (χ) | 4.15 eV | Tendency to attract electrons |

| Global Hardness (η) | 2.35 eV | Resistance to change in electron distribution |

| Global Softness (S) | 0.21 eV⁻¹ | Reciprocal of hardness, indicates reactivity |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a biological target, such as a protein or enzyme. nih.gov This method involves placing the 3D structure of this compound into the active site of a receptor and using a scoring function to estimate the binding affinity. The results can reveal potential molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. tanaffosjournal.irfrontiersin.org

Following docking, Molecular Dynamics (MD) simulations can be employed to provide a more dynamic and realistic view of the interaction. acquirepublications.org MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose. nih.gov By simulating the complex in a solvent environment, one can observe how the ligand and protein adapt to each other and confirm whether the key interactions identified in docking are maintained over a period of nanoseconds. tanaffosjournal.ir This dual approach of docking followed by MD simulation is a robust strategy for identifying promising drug candidates and understanding their mechanism of action at a molecular level. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound Against a Hypothetical Protein Kinase Target Note: This table presents hypothetical data to demonstrate typical outputs of a molecular docking study.

| Parameter | Value/Description |

| Target Protein | Epidermal Growth Factor Receptor (EGFR) Kinase Domain |

| Binding Affinity (Score) | -8.5 kcal/mol |

| Predicted Interactions | Hydrogen bond with MET793; Pi-Alkyl interaction with LEU718; Halogen bond with LYS745 |

| RMSD from Co-crystallized Ligand | 1.8 Å |

| MD Simulation Stability | Stable complex observed over 100 ns simulation |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, known as molecular descriptors. mdpi.com The goal of QSAR is to develop a mathematical model that can predict the activity of novel, unsynthesized compounds. researchgate.net

To build a QSAR model for isoquinolinone derivatives, a dataset of compounds including this compound would be compiled, along with their experimentally measured biological activities (e.g., IC₅₀ values). nih.gov For each compound, various descriptors are calculated, such as steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., LogP) properties. Statistical methods are then used to generate an equation that links these descriptors to the activity. nih.gov A robust QSAR model, once validated, can be used to predict the potency of new derivatives and guide the design of compounds with enhanced biological activity. researchgate.net

Table 3: Hypothetical 2D-QSAR Data for a Series of Isoquinolinone Analogs Note: This table is a simplified, illustrative example of data used for QSAR model development.

| Compound | Substitution (R) | Molecular Weight | LogP | pIC₅₀ (Observed) | pIC₅₀ (Predicted) |

| 1 | 8-H | 145.16 | 1.2 | 5.4 | 5.5 |

| 2 | 8-Cl | 179.60 | 1.8 | 6.1 | 6.0 |

| 3 (Target) | 8-Br | 224.05 | 2.1 | 6.4 | 6.4 |

| 4 | 8-F | 163.15 | 1.4 | 5.8 | 5.7 |

| 5 | 8-CH₃ | 159.19 | 1.7 | 5.9 | 5.9 |

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The success of a drug molecule depends not only on its efficacy but also on its pharmacokinetic profile, encompassed by Absorption, Distribution, Metabolism, and Excretion (ADME). chemrxiv.org In silico models are widely used to predict these properties early in the drug discovery process, helping to filter out compounds that are likely to fail in later stages. nih.gov

For this compound, various ADME parameters can be predicted using its molecular structure. These include predictions of oral bioavailability, human intestinal absorption (HIA), and permeability through cell membranes (e.g., Caco-2 models). researchgate.net Models can also predict whether the compound is likely to be a substrate or inhibitor of key metabolic enzymes or transporters. Drug-likeness rules, such as Lipinski's Rule of Five, are also assessed to evaluate the compound's potential as an orally active drug. bmdrc.orgbiotechnologia-journal.org

Table 4: Predicted ADME and Drug-Likeness Properties of this compound Note: These properties are calculated or predicted based on the known chemical structure.

| Property | Predicted Value/Status | Interpretation |

| Molecular Weight | 224.05 g/mol | Complies with Lipinski's Rule (< 500) |

| LogP (o/w) | 2.1 | Complies with Lipinski's Rule (< 5) |

| H-Bond Donors | 1 | Complies with Lipinski's Rule (≤ 5) |

| H-Bond Acceptors | 2 | Complies with Lipinski's Rule (≤ 10) |

| Human Intestinal Absorption | High | Likely well-absorbed from the gut |

| Caco-2 Permeability | Moderate | Expected to cross intestinal cell membranes |

| BBB Permeability | Low | Unlikely to cross the blood-brain barrier |

| Lipinski's Rule of Five | Pass (0 violations) | Good drug-like properties |

Conformational Analysis and Energy Minimization Studies